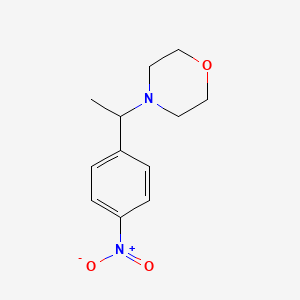

4-(1-(4-Nitrophenyl)ethyl)morpholine

Description

Properties

CAS No. |

96921-35-6 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-[1-(4-nitrophenyl)ethyl]morpholine |

InChI |

InChI=1S/C12H16N2O3/c1-10(13-6-8-17-9-7-13)11-2-4-12(5-3-11)14(15)16/h2-5,10H,6-9H2,1H3 |

InChI Key |

QIYBRUQLBAEJGZ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2 |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(4-Nitrophenyl)morpholine

Structural Differences : Lacks the ethyl spacer between the morpholine nitrogen and the 4-nitrophenyl group.

Physicochemical Properties :

- Molecular weight: 208.21 g/mol .

- Melting point: 148–152°C .

- Solubility: Soluble in polar aprotic solvents like dimethylformamide (DMF) .

Reactivity : Undergoes ozonation to form lactams (e.g., 4-(4-nitrophenyl)morpholin-3-one) under specific conditions, highlighting the nitro group’s role in directing oxidation .

Applications : Used as a precursor in pharmaceuticals, agrochemicals, and environmental pollutant studies .

4-(4-Nitrophenyl)thiomorpholine

Structural Differences : Replaces the oxygen atom in the morpholine ring with sulfur, forming a thiomorpholine core .

Physicochemical Properties :

- Higher lipophilicity due to sulfur’s larger atomic size and lower electronegativity .

- Crystal packing differs significantly from the morpholine analogue, forming centrosymmetric dimers via C–H···O hydrogen bonds and face-to-face aromatic stacking .

Applications : A precursor for antidiabetic, antimycobacterial, and kinase inhibitor drugs. The sulfur atom acts as a metabolic soft spot, enabling oxidation to sulfoxides/sulfones for prodrug strategies .

4-(4-Nitrobenzyl)morpholine

Structural Differences: Features a benzyl group (-CH₂-C₆H₄-NO₂) instead of the ethyl-phenyl linkage. Crystallography: Monoclinic crystal system (space group P2₁/c) with distinct packing influenced by nitro group orientation . Reactivity: The benzyl group may alter electronic effects in substitution reactions compared to ethyl or direct phenyl attachments.

4-(4-Nitrobenzoyl)morpholine

Structural Differences: Contains a benzoyl group (-CO-C₆H₄-NO₂) attached to morpholine. Applications: Functions as a carbonyl-containing intermediate for amide coupling reactions in drug discovery .

4-[2-(4-Nitrophenoxy)ethyl]morpholine

Structural Differences: Substitutes the ethyl group with a 2-(4-nitrophenoxy)ethyl chain. Physicochemical Properties:

Comparative Analysis Table

Key Research Findings and Contrasts

- Crystal Packing : The thiomorpholine derivative forms dimers via weak hydrogen bonds, while the morpholine analogue lacks this due to differences in ring electronegativity .

- Lipophilicity : Thiomorpholine derivatives exhibit higher log P values than morpholine analogues, enhancing membrane permeability in drug design .

- Reactivity : Ozonation of 4-(4-nitrophenyl)morpholine yields lactams, a pathway less explored in ethyl-substituted variants .

- Synthetic Routes : Ethyl-substituted derivatives may require tailored conditions for nucleophilic substitutions due to steric hindrance, unlike direct aryl analogues .

Preparation Methods

Nucleophilic Substitution Reactions

A direct route to 4-(1-(4-Nitrophenyl)ethyl)morpholine involves the alkylation of morpholine with 1-(4-nitrophenyl)ethyl bromide or chloride. This method parallels the synthesis of 4-(4-nitrophenyl)morpholine documented in patent CN102603665A, where p-nitroaniline reacts with dihaloethyl ethers under reflux conditions. Adapting this approach, 1-(4-nitrophenyl)ethyl bromide could serve as the electrophilic agent, enabling morpholine to act as a nucleophile in a bimolecular substitution (SN2) reaction.

Reaction Conditions :

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity.

- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HBr generated during the reaction.

- Temperature : Reflux at 80–100°C for 6–12 hours ensures completion.

Example Protocol :

- Combine 1-(4-nitrophenyl)ethyl bromide (0.1 mol), morpholine (0.12 mol), and K₂CO₃ (0.15 mol) in DMF.

- Reflux at 90°C for 8 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield Estimation : Analogous reactions report yields of 75–83% for structurally related compounds.

Reductive Amination of 4-Nitroacetophenone

Two-Step Synthesis via Imine Intermediate

Reductive amination offers an alternative pathway, particularly if 4-nitroacetophenone is used as the starting material. This method involves:

- Imine Formation : Condensation of 4-nitroacetophenone with morpholine in the presence of a dehydrating agent.

- Reduction : Conversion of the imine intermediate to the target amine using a reducing agent.

Reaction Conditions :

- Imine Formation : Titanium tetrachloride (TiCl₄) or molecular sieves in toluene under reflux.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.

Example Protocol :

- React 4-nitroacetophenone (0.1 mol) with morpholine (0.15 mol) and TiCl₄ in toluene at 110°C for 4 hours.

- Cool the mixture, add NaBH₃CN (0.12 mol), and stir for 24 hours.

- Isolate the product via acid-base extraction.

Yield Estimation : Comparable reductive aminations yield 60–72% for tertiary amines.

Condensation Reactions Involving Morpholine and Nitroaryl Precursors

Ullmann-Type Coupling

Ullmann coupling facilitates the formation of C–N bonds between aryl halides and amines. For 4-(1-(4-Nitrophenyl)ethyl)morpholine, this method would require:

- Aryl Halide : 1-(4-Nitrophenyl)ethyl iodide.

- Catalyst : Copper(I) iodide (CuI) with a diamine ligand (e.g., trans-1,2-diaminocyclohexane).

Reaction Conditions :

Example Protocol :

- Mix 1-(4-nitrophenyl)ethyl iodide (0.1 mol), morpholine (0.2 mol), CuI (0.02 mol), and Cs₂CO₃ (0.3 mol) in DMSO.

- Heat at 120°C for 24 hours under nitrogen.

- Purify via recrystallization from ethanol.

Yield Estimation : Ullmann couplings typically achieve 50–65% yields for hindered substrates.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

Alkylation Pathway

The SN2 mechanism predominates in alkylation reactions, where morpholine’s lone pair attacks the electrophilic carbon in 1-(4-nitrophenyl)ethyl bromide. Steric hindrance from the ethyl group may slow the reaction, necessitating elevated temperatures.

Optimization Tips :

Reductive Amination Challenges

The electron-withdrawing nitro group reduces the electrophilicity of the ketone, complicating imine formation. Acidic conditions (e.g., acetic acid) can protonate the carbonyl, improving reactivity.

Q & A

Q. How is stability assessed under varying environmental conditions?

- Methodological Answer : Accelerated stability studies (ICH guidelines) at 40°C/75% RH monitor degradation via HPLC. pH stability (1–13) is tested in buffer solutions. Surface adsorption on glass/silica is quantified using microspectroscopic imaging (AFM, Raman) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.